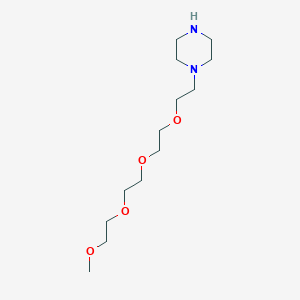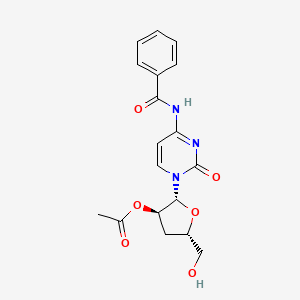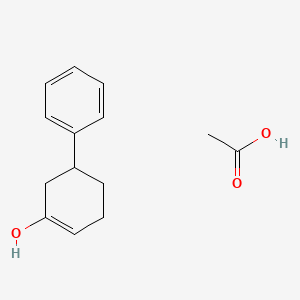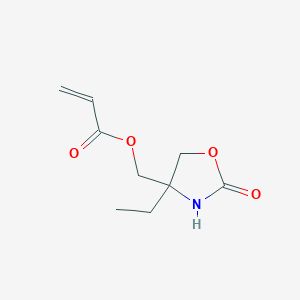
Dihydroxy(oxo)phosphanium;octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxy(oxo)phosphanium;octadecanoic acid is a compound that combines the properties of a phosphonium ion with those of a fatty acid. This compound is notable for its unique structure, which includes both hydroxy and oxo functional groups attached to a long-chain fatty acid. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)phosphanium;octadecanoic acid typically involves the reaction of octadecanoic acid with a phosphonium reagent under controlled conditions. The process may include steps such as esterification, hydrolysis, and oxidation to introduce the hydroxy and oxo groups into the fatty acid chain. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as chromatography and crystallization, ensures the consistency and quality of the compound for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxy(oxo)phosphanium;octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced back to hydroxy groups.
Substitution: The hydroxy groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
Dihydroxy(oxo)phosphanium;octadecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of dihydroxy(oxo)phosphanium;octadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups enable the compound to participate in hydrogen bonding and redox reactions, influencing various biochemical processes. These interactions can modulate enzyme activity, cellular signaling pathways, and membrane dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxy and oxo fatty acids, such as:
- 9,10-Dihydroxy-octadecanoic acid
- 10-Hydroxy-cis-12-octadecenoic acid
- 10-Oxo-cis-12-octadecenoic acid
Uniqueness
Dihydroxy(oxo)phosphanium;octadecanoic acid is unique due to the presence of both phosphonium and fatty acid moieties in its structure. This combination imparts distinctive chemical properties, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
316123-00-9 |
|---|---|
Formule moléculaire |
C18H38O5P+ |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
dihydroxy(oxo)phosphanium;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.HO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4(2)3/h2-17H2,1H3,(H,19,20);(H-,1,2,3)/p+1 |
Clé InChI |
UMJZEDDFDABXPO-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.O[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)


![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)


![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)

![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)

